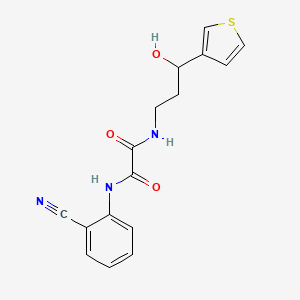

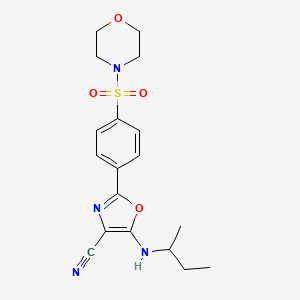

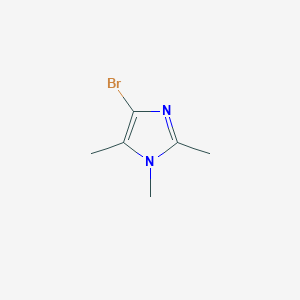

![molecular formula C20H16F3N3O3 B2401967 Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-60-2](/img/structure/B2401967.png)

Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that has been studied for its potential therapeutic properties . It exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, involves several steps. One common method is the Friedländer Synthesis, which involves the reaction of heteroaromatic tosylates and phosphates with alkyl Grignard reagents . Another method involves the decyanation of α-aminonitriles followed by [4 + 2] annulation with terminal alkynes .Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoline core and various functional groups attached. The quinoline core is a benzo-fused N-heterocycle, which is a common structure in many medicinal compounds .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Scientific Research Applications

Synthesis and Chemical Properties

- Synthetic Versatility : Quinoline derivatives, including Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, serve as versatile synthons for the preparation of novel heteroaromatic compounds. These compounds are synthesized through reactions with primary amines, triethyl orthoformate, and benzylamine, leading to a variety of tetracyclic and novel triazaaceanthrylene derivatives, showcasing the synthetic flexibility of quinoline carboxylates (Mekheimer et al., 2005).

Biological Activities

- Antibacterial Activity : Certain quinoline derivatives, like optically pure α-amino acid functionalized 7-trifluoromethyl substituted quinolones, have been synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacterial strains, demonstrating their potential as antimicrobial agents (Lingaiah et al., 2012).

Potential Therapeutic Applications

- Disease-Modifying Antirheumatic Drugs (DMARDs) : Metabolites of Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, under evaluation as DMARDs, were synthesized to study their pharmacological properties. One metabolite showed an anti-inflammatory effect in an adjuvant arthritic rat model, indicating potential for therapeutic applications (Baba et al., 1998).

Future Directions

Future research on Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent. In particular, studies could investigate its effects on other types of cancer cells and its potential synergistic effects with other anticancer drugs .

Properties

IUPAC Name |

ethyl 4-(4-carbamoylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O3/c1-2-29-19(28)15-10-25-16-9-12(20(21,22)23)5-8-14(16)17(15)26-13-6-3-11(4-7-13)18(24)27/h3-10H,2H2,1H3,(H2,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAUKIPEEGTNFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

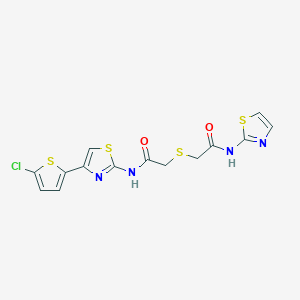

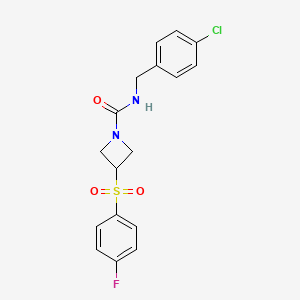

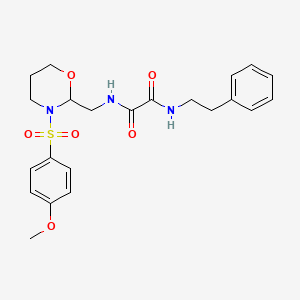

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2401889.png)

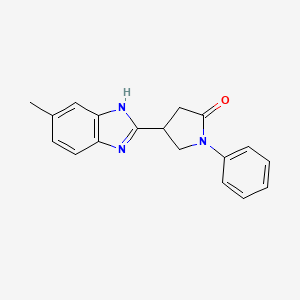

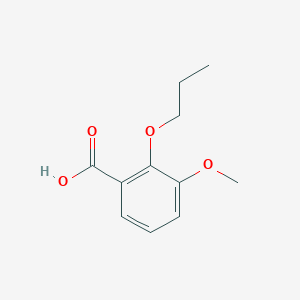

![N5-(3-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2401890.png)

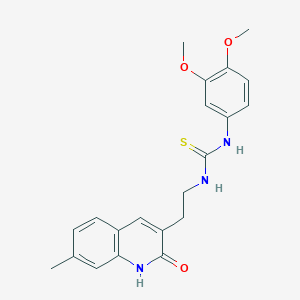

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2401897.png)

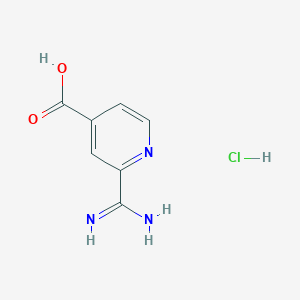

![Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2401904.png)